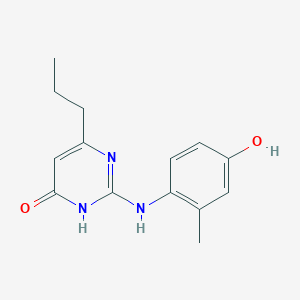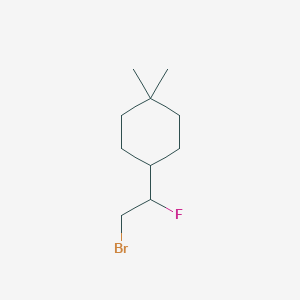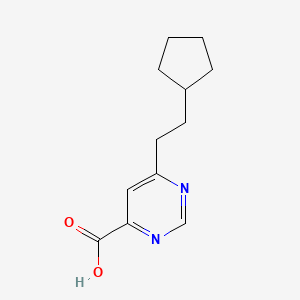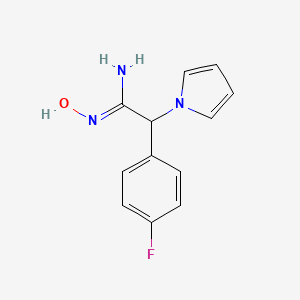![molecular formula C12H13BrO3 B14867361 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a trioxabicyclo[222]octane framework
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by functional group modifications. The reaction conditions typically include the use of a suitable diene and dienophile, with subsequent bromination and methylation steps . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of functionalized derivatives that can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows for specific binding interactions, while the trioxabicyclo[2.2.2]octane framework provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects in different applications .
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis, DABCO shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds, including various carboxylates and amides, exhibit different reactivity and applications based on their specific substituents and functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group with a trioxabicyclo[2.2.2]octane framework, providing distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13BrO3/c1-11-6-14-12(15-7-11,16-8-11)9-3-2-4-10(13)5-9/h2-5H,6-8H2,1H3 |
Clave InChI |
HUURAVRILAZPFD-UHFFFAOYSA-N |
SMILES canónico |
CC12COC(OC1)(OC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


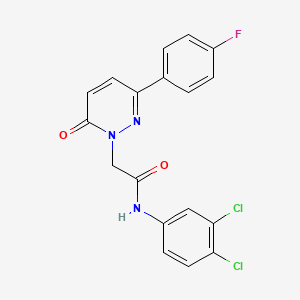
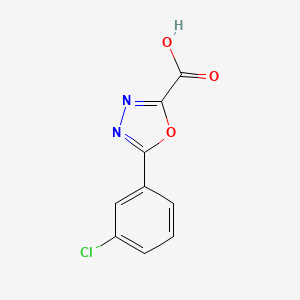

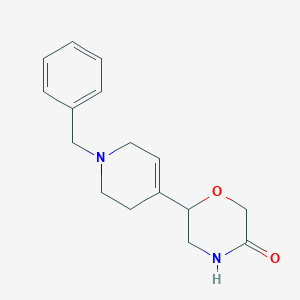
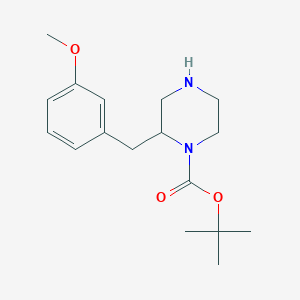
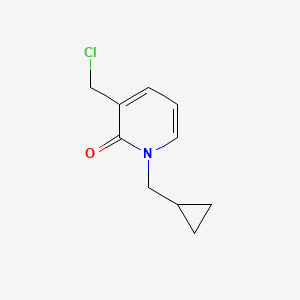
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
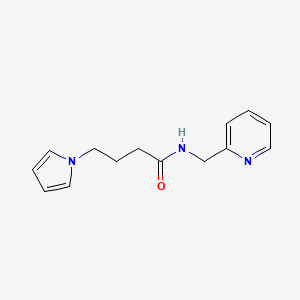

![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
